2-Azido-3-phenylprop-2-enal
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Overview
Description
2-Azido-3-phenylprop-2-enal is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N3) attached to a phenylprop-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert a 2-amino precursor into the azido compound . This reaction is usually carried out under mild conditions and can be applied to various substrates.
Industrial Production Methods
While specific industrial production methods for 2-Azido-3-phenylprop-2-enal are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle the reactive azido group.
Chemical Reactions Analysis
Types of Reactions
2-Azido-3-phenylprop-2-enal can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Diazotizing Reagents:
Catalysts: Copper(I) catalysts for cycloaddition reactions.
Major Products Formed
Amines: Formed through the reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
2-Azido-3-phenylprop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through various chemical reactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azido-3-phenylprop-2-enal involves its reactivity due to the presence of the azido group. This group can participate in various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The azido group can also act as a bioorthogonal reporter moiety, allowing for site-specific labeling and functionalization of biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enal: A precursor molecule that can be converted into 2-Azido-3-phenylprop-2-enal through diazotransfer reactions.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential applications in various fields. This compound can undergo specific reactions that are not possible with its non-azido counterparts, making it valuable for specialized applications in research and industry.
Biological Activity
2-Azido-3-phenylprop-2-enal is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, therapeutic applications, and case studies.
This compound can be characterized by the following properties:
Property | Value |
---|---|
CAS Number | 116544-98-0 |
Molecular Formula | C₉H₈N₄O |
Molecular Weight | 176.18 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C1=CC=C(C=C1)C(=C(C=O)N=[N+]=[N-]) |
The biological activity of this compound is primarily attributed to its azide functional group, which can undergo various chemical transformations leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to:
- Enzyme Inhibition: The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.
- Cell Proliferation Modulation: Preliminary studies suggest that derivatives of this compound may influence cell cycle regulation and apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. For example, studies on similar azide compounds have shown that they can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Case Study: Apoptosis Induction
- In a study investigating azide derivatives, it was found that these compounds could trigger apoptosis in breast cancer cell lines (e.g., MDA-MB-231) through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- The effectiveness was assessed using flow cytometry and Western blotting techniques to measure apoptotic markers.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Compounds with similar structures have been noted for their ability to inhibit bacterial growth:
- Study on Antimicrobial Effects
Research Findings Summary
Numerous studies have been conducted to elucidate the biological activities associated with this compound and its derivatives. Key findings include:
Properties
CAS No. |
820975-55-1 |
---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-azido-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9(7-13)6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
KZTQGYGRVHCTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)N=[N+]=[N-] |
Origin of Product |
United States |
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